molecular formula C8H7FO3 B13449581 5-Fluoro-2-hydroxy-3-methylbenzoic acid CAS No. 773873-49-7

5-Fluoro-2-hydroxy-3-methylbenzoic acid

Katalognummer: B13449581
CAS-Nummer: 773873-49-7
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: PFTXPAWXUWFDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 3 are replaced by a fluorine atom, a hydroxyl group, and a methyl group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoro-2-hydroxybenzoic acid with a methylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Another method involves the direct fluorination of 2-hydroxy-3-methylbenzoic acid using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-hydroxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-hydroxy-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 5-fluoro-2-hydroxy-3-methylbenzyl alcohol or 5-fluoro-2-hydroxy-3-methylbenzaldehyde.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring molecules.

    Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzoic acid depends on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the methyl group at position 3.

    2-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the fluorine atom at position 5.

    5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at position 2.

Uniqueness

5-Fluoro-2-hydroxy-3-methylbenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

773873-49-7

Molekularformel

C8H7FO3

Molekulargewicht

170.14 g/mol

IUPAC-Name

5-fluoro-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI-Schlüssel

PFTXPAWXUWFDPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.